molecular formula C8H11N5O3 B2739555 3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid CAS No. 1540020-22-1

3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid

Cat. No.: B2739555
CAS No.: 1540020-22-1
M. Wt: 225.208
InChI Key: MWHVZTXLFYLLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2H-Tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid” is a compound that includes a tetrazole group and a cyclopentane carboxylic acid group . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .


Molecular Structure Analysis

Tetrazoles are heteroaromatic systems containing the maximum number of nitrogen atoms, which is why they exhibit extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity .


Chemical Reactions Analysis

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Scientific Research Applications

Cyclopentane-1,3-dione as a Carboxylic Acid Isostere

Cyclopentane-1,3-diones can effectively substitute for the carboxylic acid functional group, as evidenced in the design of potent thromboxane A2 receptor antagonists. This substitution was validated by synthesizing derivatives of a known antagonist and comparing their IC(50) and K(d) values. This example demonstrates the cyclopentane-1,3-dione moiety's potential as a novel isostere for the carboxylic acid functional group, providing an innovative approach in drug design due to its strong acidity, tunable lipophilicity, and structural versatility (Ballatore et al., 2011).

Tetrazoles as Bioisosteric Replacements

5-Substituted 1H-tetrazoles serve as a bioisosteric replacement for carboxylic acids in medicinal chemistry, featured in various clinical drugs like losartan and cefazolin. Their synthesis has seen advancements towards more efficient and eco-friendly methods. This underscores the significance of tetrazoles in drug development, offering benefits such as improved metabolic stability and physicochemical properties (Mittal & Awasthi, 2019).

Catalytic Applications in Organic Synthesis

Vanadium-catalyzed carboxylation of alkanes to carboxylic acids demonstrates the versatility of cyclopentane derivatives in organic synthesis. This process, under mild conditions, highlights the potential of using transition metal complexes to introduce carboxylic acid functionality into hydrocarbons, opening new avenues for the synthesis of complex organic compounds (Reis et al., 2005).

Multicomponent Reactions in Tetrazole Synthesis

Tetrazole derivatives' synthesis through multicomponent reactions showcases their importance in creating diverse molecular scaffolds with potential medicinal applications. This approach enables the rapid assembly of tetrazole-containing compounds, providing a rich source of molecules for pharmaceutical research and development (Neochoritis et al., 2019).

Coordination Polymers and Luminescence

The construction of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers through ligand modifications demonstrates the application of tetrazole derivatives in material science. These coordination polymers exhibit unique structural topologies and photoluminescence properties, making them interesting candidates for material applications such as sensing, light emission, and catalysis (Song et al., 2009).

Properties

IUPAC Name

3-(2H-tetrazole-5-carbonylamino)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c14-7(6-10-12-13-11-6)9-5-2-1-4(3-5)8(15)16/h4-5H,1-3H2,(H,9,14)(H,15,16)(H,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHVZTXLFYLLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NC(=O)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.